molecular formula C14H10ClN3O2S B5911123 3-(2-chlorophenyl)-5-methyl-N-1,3-thiazol-2-yl-4-isoxazolecarboxamide

3-(2-chlorophenyl)-5-methyl-N-1,3-thiazol-2-yl-4-isoxazolecarboxamide

Cat. No. B5911123
M. Wt: 319.8 g/mol
InChI Key: VLEUCUZEDHATTM-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, common names, structural formula, and molecular formula. It may also include information about the compound’s role or use, such as whether it’s used in any industrial processes, pharmaceuticals, or research .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound, the conditions under which it reacts, and the products of its reactions .


Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Neuroprotective Potential

Given its isoxazole ring, this compound might have neuroprotective properties. Investigations focus on its ability to shield neurons from oxidative stress, excitotoxicity, or neurodegenerative processes. Such insights could aid in treating neurodegenerative disorders.

For reference:

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be studied. This could involve looking at the compound’s pharmacodynamics (what the drug does to the body) and pharmacokinetics (what the body does to the drug) .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes looking at safety data sheets, conducting risk assessments, and studying the compound’s behavior in the environment .

properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O2S/c1-8-11(13(19)17-14-16-6-7-21-14)12(18-20-8)9-4-2-3-5-10(9)15/h2-7H,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEUCUZEDHATTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide

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